molecular formula C19H24N2O3S B230925 1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

Katalognummer B230925
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: ABGIXPVEDIUTHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK) enzyme. It has been developed as a potential treatment for various types of cancer, autoimmune diseases, and inflammatory disorders.

Wirkmechanismus

1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine selectively inhibits PTK enzymes by binding to the ATP-binding site of the enzyme, thereby blocking the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. 1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has also been found to modulate the activity of immune cells, such as T-cells and B-cells, by inhibiting the activation of key signaling pathways.
Biochemical and Physiological Effects
1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to have a potent anti-tumor effect in various preclinical models of cancer. It has also been found to have immunomodulatory effects, including the inhibition of T-cell and B-cell activation. 1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is its selectivity for PTK enzymes, which makes it a promising candidate for cancer therapy. However, its efficacy and safety in humans are still being evaluated in clinical trials. One of the limitations of 1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is its potential toxicity, which may limit its use in certain patient populations.

Zukünftige Richtungen

There are several potential future directions for the development of 1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine. One area of research is the identification of biomarkers that can predict response to treatment with 1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine. Another area of research is the combination of 1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, the development of more potent and selective PTK inhibitors is an active area of research in the field of cancer therapy.
Conclusion
In conclusion, 1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a promising small molecule inhibitor that targets PTK enzymes and has potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine as a therapeutic agent.

Synthesemethoden

1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine can be synthesized through a multistep process involving the coupling of 2,6-dimethylphenylamine and 4-methoxybenzenesulfonyl chloride followed by piperazine ring closure. The final product is obtained through purification and isolation using chromatography techniques.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to be effective in inhibiting PTK enzymes, which play a crucial role in cell signaling pathways and are often overexpressed in cancer cells. 1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has shown promising results in preclinical studies as a treatment for various types of cancer, including lymphoma, leukemia, and solid tumors.

Eigenschaften

Molekularformel

C19H24N2O3S

Molekulargewicht

360.5 g/mol

IUPAC-Name

1-(2,6-dimethylphenyl)-4-(4-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H24N2O3S/c1-15-5-4-6-16(2)19(15)20-11-13-21(14-12-20)25(22,23)18-9-7-17(24-3)8-10-18/h4-10H,11-14H2,1-3H3

InChI-Schlüssel

ABGIXPVEDIUTHQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Kanonische SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.